molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

Cat. No. B113301
M. Wt: 223.27 g/mol
InChI Key: CSGGYTQFKDJKFI-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involving “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” are primarily associated with the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .

Scientific Research Applications

Cardiovascular Research

1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have been evaluated for their cardiovascular effects as potential antihypertensive agents. Studies showed that compounds with high affinities for imidazoline binding sites (IBS) and alpha(2) adrenergic receptors significantly impacted mean arterial blood pressure and heart rate in spontaneously hypertensive rats. Compound 4h, in particular, demonstrated notable activity and is under further pharmacological evaluation (Touzeau et al., 2003).

Neurological Research

1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have also been studied for their neurological implications, specifically regarding cognitive functions. ZSET1446, a novel azaindolizinone derivative, was found to improve methamphetamine-induced impairment of recognition memory in mice by activating extracellular signal-regulated kinase 1/2 (ERK1/2). This suggests potential applications in treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and substance abuse disorders (Ito et al., 2007).

Alzheimer's Disease Research

Radioiodinated benzimidazole derivatives have been synthesized and evaluated as probes for β-amyloid plaques in Alzheimer's disease. These compounds demonstrated excellent affinity for Aβ(1-42) aggregates, and one compound, in particular, showed potential for detecting amyloid plaques in vivo, indicating its utility in diagnosing and studying Alzheimer's disease (Cui et al., 2011).

Diabetes Research

1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have been investigated for their effects on glucose homeostasis in a rat model of type II diabetes. Certain compounds significantly improved glucose tolerance and insulin secretion in diabetic rats, highlighting their potential as antihyperglycemic agents and warranting further investigation for treating diabetes (Rondu et al., 1997).

properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGGYTQFKDJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585437
Record name 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

CAS RN

929974-45-8
Record name 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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